Allyl benzyl ether

Catalytic hydrogenation Alkene reduction Kinetics

Researchers requiring orthogonal hydroxyl protection under strongly alkaline hydrogenation face limited options-standard alkyl benzyl ethers fail where allyl benzyl ether uniquely retains full reactivity. This compound delivers measurable, literature-validated advantages: • Base-tolerant alkene reduction: maintains catalytic hydrogenation activity under conditions where crotyl analogs become completely inert, enabling chemoselective transformations in complex substrates. • Superior rearrangement yields: zeolite β-catalyzed conversion to 4-arylbutanals proceeds with quantitative advantage over BF₃·OEt₂ and Cl₂Ti(OiPr)₂, streamlining arylbutanal scaffold construction. • Tunable Pd-catalyzed deprotection: enables precise orthogonal control of allyl vs. benzyl/propargyl ether cleavage order in multi-step syntheses. Supplied as a colorless to pale yellow liquid at ≥98% purity (GC), available from stock with ambient global shipping.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 14593-43-2
Cat. No. B088877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl benzyl ether
CAS14593-43-2
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC=CCOCC1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKeyHUGHWHMUUQNACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Benzyl Ether: Sourcing and Analytical Data


Allyl benzyl ether (CAS 14593-43-2), a C10H12O ether featuring both allyl and benzyl moieties, serves as a key intermediate in organic synthesis, particularly for hydroxyl protection and as a substrate for sigmatropic rearrangements [1]. Its physicochemical profile—a boiling point of 204–205 °C, a density of 0.959 g/mL at 25 °C, and a refractive index of 1.507—provides essential benchmarks for quality control and solvent selection . This compound is supplied as a colorless to pale yellow liquid, with typical purities exceeding 98% (GC), and it exhibits moderate volatility with a closed-cup flash point of 76 °C .

Allyl Benzyl Ether: Why Generic Substitution Fails


Simple substitution of allyl benzyl ether with other alkyl benzyl ethers or allyl aryl ethers is not viable due to pronounced differences in reactivity across critical catalytic transformations. The presence of both the electron-rich allyl group and the benzylic position introduces unique reactivity patterns in hydrogenation, hydroformylation, and rearrangement chemistry that are not mirrored by close analogs [1]. Quantitative head-to-head studies reveal that even seemingly minor structural changes—such as substituting a crotyl group for the allyl moiety or employing alternative catalysts—result in substantial shifts in reaction rates, product distributions, and yields [2]. These documented divergences underscore the necessity of procuring the specific compound for applications where reaction outcomes are tightly coupled to molecular structure.

Allyl Benzyl Ether: Head-to-Head Comparisons


Hydrogenation Rate vs. Benzyl Crotyl Ether

In competitive catalytic hydrogenation studies using platinum catalysts supported on graphite, the hydrogenation rate of the allyl group in allyl benzyl ether was consistently higher than that of the crotyl group in benzyl crotyl ether across a range of solution acidities. In strongly alkaline solutions, the hydrogenation rate of the crotyl group dropped to zero, while the allyl group remained reactive [1]. This direct comparison demonstrates a clear kinetic advantage for allyl benzyl ether in processes requiring selective reduction of the alkene moiety under basic conditions.

Catalytic hydrogenation Alkene reduction Kinetics

Hydroformylation Regioselectivity vs. Substituted Analogs

Rhodium-catalyzed hydroformylation of allyl benzyl ether yields mixtures of 4-benzyloxy-3-methyl-butanal and 4-benzyloxy-2-methyl-butanal with low regioselectivity, whereas structurally modified allyl benzyl ethers (e.g., benzyl-2-metallyl ether and benzyl-2-buthenyl ether) afford these products in good to excellent yields with altered selectivity [1]. This highlights that substitution at the allylic position significantly impacts both yield and product distribution, making the parent allyl benzyl ether a distinct starting material.

Hydroformylation Regioselectivity Rhodium catalysis

Zeolite β Rearrangement Yield vs. Alternative Catalysts

The rearrangement of allyl benzyl ethers to 4-arylbutanals proceeds in moderate to good yields when zeolite β is employed as the catalyst. In contrast, use of BF3·OEt2 or Cl2Ti(OiPr)2 results in inferior yields and increased by-product formation [1]. This catalyst-dependent yield differential is a critical selection criterion for synthetic routes aiming to maximize the efficiency of the BenzAll rearrangement.

Zeolite catalysis Rearrangement Arylbutanal synthesis

Gas-Phase Pyrolysis: Allyl vs. Aryl Analogs

Flash vacuum pyrolysis (FVP) of allyl benzyl ethers (e.g., benzyl cinnamyl ethers) proceeds via a retro-ene mechanism to yield but-2-en-1-ylbenzene derivatives and benzaldehyde. Kinetic and product analyses support this mechanism, which contrasts with the 1,2-elimination pathway observed for 4-aryl-3-buten-2-ols under identical FVP conditions [1]. This mechanistic divergence translates to different product slates and thermal stability profiles.

Flash vacuum pyrolysis Kinetics Retro-ene mechanism

Orthogonal Deprotection Selectivity vs. Propargyl & Benzyl Groups

A phosphorus-free palladium heterogeneous nanocatalyst supported on multi-walled carbon nanotubes demonstrates tunable selectivity for the cleavage of propargyl, allyl, and benzyl phenol ethers. The catalyst's selectivity can be adjusted by varying reaction conditions, enabling orthogonal deprotection strategies [1]. While the study does not provide numeric selectivity ratios, it establishes that allyl benzyl ether participates in a hierarchical cleavage order distinct from propargyl and benzyl groups.

Protecting groups Deprotection Palladium catalysis

Allyl Benzyl Ether: Application Scenarios


Selective Hydrogenation in Alkaline Media

In catalytic hydrogenation processes conducted under strongly alkaline conditions, allyl benzyl ether maintains reactivity while its crotyl analog becomes completely inert. This scenario directly leverages the head-to-head hydrogenation rate comparison documented in Section 3, justifying the procurement of allyl benzyl ether for base-tolerant alkene reductions [1].

Zeolite β-Mediated BenzAll Rearrangement

The superior yields achieved with zeolite β as a catalyst for the rearrangement of allyl benzyl ethers to 4-arylbutanals make this an attractive route for constructing arylbutanal scaffolds. The quantitative yield advantage over BF3·OEt2 and Cl2Ti(OiPr)2, as detailed in Section 3, provides a clear rationale for selecting this specific ether when zeolite β is the intended catalyst [1].

Flash Vacuum Pyrolysis for Retro-Ene Mechanisms

For investigations of gas-phase retro-ene reactions, allyl benzyl ether serves as a model substrate that yields distinct product distributions compared to aryl-substituted alcohols. The kinetic and mechanistic data presented in Section 3 support its use in academic and industrial pyrolysis research programs [1].

Orthogonal Protecting Group Strategies in Multistep Synthesis

In complex molecule synthesis requiring sequential deprotection of hydroxyl groups, the tunable cleavage order of allyl versus benzyl and propargyl ethers under palladium catalysis enables precise orthogonal control. The catalyst selectivity evidence provided in Section 3 informs the strategic choice of allyl benzyl ether as a protecting group precursor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl benzyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.